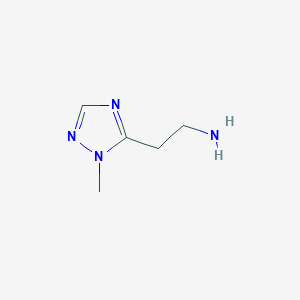

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

Vue d'ensemble

Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that triazole derivatives can bind to various receptors and enzymes due to the presence of the triazole moiety .

Mode of Action

The mode of action of these compounds involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction leads to the formation of carbinolamine by the addition of an amine to the double bond C=O, followed by the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

It is known that triazole derivatives can influence a variety of biochemical pathways due to their ability to bind to different receptors and enzymes .

Result of Action

It is known that triazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Activité Biologique

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine is a compound characterized by its triazole ring structure, which has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of the triazole moiety with an ethyl amine side chain enhances its solubility and reactivity, making it a candidate for various pharmaceutical applications.

Antimicrobial Properties

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including those resistant to common antibiotics. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-Aminoquinoline | S. aureus | 16 µg/mL |

| 3-(4-Methylphenyl)-4-methylthio-1H-pyrazole | K. pneumoniae | 8 µg/mL |

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase pathway modulation. For example, research on similar triazole derivatives has shown promising results against leukemia and solid tumors .

Case Study: Anticancer Efficacy

A study examining the effects of triazole derivatives on human breast adenocarcinoma cells (MCF-7) revealed that certain compounds exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity. Flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Doxorubicin | MCF-7 | 0.05 |

| Compound X | MDA-MB-231 | 0.75 |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The triazole ring can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their function. Additionally, the compound may affect cellular signaling pathways involved in proliferation and apoptosis .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine exhibits significant antimicrobial properties. It has been evaluated against various bacterial pathogens, showing activity against strains associated with antimicrobial resistance. For example, it demonstrated efficacy against the ESKAPE pathogens, a group known for their resistance to antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of certain cancer cell lines. In particular, cytotoxicity assays have shown promising results against mantle cell lymphoma and other malignancies . The mechanism of action appears to involve interference with cellular pathways critical for cancer cell survival.

Neuropharmacological Effects

In pharmacological studies, this compound has been identified as a potential agonist for serotonin receptors, specifically the 5-HT1D receptor. This receptor is implicated in various neurological processes, and compounds that target it may offer therapeutic benefits for mood disorders and other neuropsychiatric conditions .

Material Science Applications

The unique structural characteristics of this compound make it suitable for applications in material science. Its ability to form coordination complexes with metals can be harnessed in the development of novel materials with specific electronic or optical properties. This aspect is particularly relevant in the context of nanotechnology and the synthesis of advanced materials for electronic applications.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related triazole compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Activity |

|---|---|---|---|

| This compound | Yes (ESKAPE pathogens) | Yes (various cell lines) | Yes (5-HT1D agonist) |

| 3-Nitrotriazole derivatives | Limited | Moderate | No |

| Other triazole derivatives | Variable | Low | Variable |

Case Study 1: Antimicrobial Screening

In a study evaluating various triazole derivatives against ESKAPE pathogens, this compound was among the most effective compounds tested. It showed significant inhibition against strains such as Staphylococcus aureus and Enterococcus faecium, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Evaluation

Cytotoxicity assays conducted on mantle cell lymphoma cell lines demonstrated that this compound could induce apoptosis at specific concentrations. The results indicated a dose-dependent response that warrants further investigation into its mechanism of action and potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

2-(2-methyl-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-5(2-3-6)7-4-8-9/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVMALBLCATEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650921 | |

| Record name | 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856862-33-4 | |

| Record name | 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.